molecular formula C6HBrCl3F B3009445 1-Bromo-3-fluoro-2,4,6-trichlorobenzene CAS No. 1160573-92-1

1-Bromo-3-fluoro-2,4,6-trichlorobenzene

Cat. No.: B3009445
CAS No.: 1160573-92-1
M. Wt: 278.33
InChI Key: KXMZBDHGCZEUDT-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2,4,6-trichlorobenzene is an aromatic compound with the molecular formula C6HBrCl3F It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2,4,6-trichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination, fluorination, and chlorination of benzene derivatives under controlled conditions. For instance, the bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide, while fluorination and chlorination can be carried out using appropriate halogenating agents .

Industrial Production Methods: Industrial production of this compound involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2,4,6-trichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, further halogenation can lead to polyhalogenated derivatives, while nucleophilic substitution can yield various substituted benzene compounds .

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The presence of multiple halogen atoms on the benzene ring influences the electron density and reactivity of the compound, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-2,4,6-trichlorobenzene is unique due to its specific combination of bromine, fluorine, and chlorine substituents, which confer distinct chemical properties and reactivity patterns compared to other halogenated benzenes. This makes it particularly valuable in specialized synthetic applications and research .

Properties

IUPAC Name

2-bromo-1,3,5-trichloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl3F/c7-4-2(8)1-3(9)6(11)5(4)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZBDHGCZEUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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